4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde

Catalog No.
S3050613
CAS No.
34883-10-8
M.F
C15H14O3
M. Wt
242.274
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde

CAS Number

34883-10-8

Product Name

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde

IUPAC Name

2-hydroxy-6-methyl-4-phenylmethoxybenzaldehyde

Molecular Formula

C15H14O3

Molecular Weight

242.274

InChI

InChI=1S/C15H14O3/c1-11-7-13(8-15(17)14(11)9-16)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3

InChI Key

UOBCZDODQRBPGI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C=O)O)OCC2=CC=CC=C2

solubility

not available

Antioxidant and Antimicrobial Activities

Scientific Field: Biochemistry Application Summary: This compound is integral in synthesizing Schiff base ligands that form complexes with transition metals, which exhibit significant antioxidant and antimicrobial activities. Methods of Application: The synthesis involves condensation reactions of the compound with aminophenol derivatives, followed by complexation with metals like Co(II), Ni(II), Cu(II), and Zn(II). The complexes are characterized using spectroscopic techniques and other analytical methods. Results Summary: The metal complexes show potent antioxidant activity, with Cu(II) complexes being the most effective, having IC50 values in the 2.98 to 3.89 µM range. They also demonstrate substantial antimicrobial activity against bacterial and fungal strains, with some complexes comparable to standard drugs .

Molecular Docking Studies

Scientific Field: Computational Chemistry Application Summary: The compound’s derivatives are used in molecular docking studies to predict the interaction and affinity between the synthesized compounds and biological targets, such as enzymes. Methods of Application: Molecular docking simulations are performed using the synthesized Schiff base ligands and their metal complexes to understand their binding mechanisms with target enzymes. Results Summary: The docking studies reveal the hydrophobic interactions and binding efficiencies of the compounds, providing insights into their potential as pharmaceutical agents .

Synthesis of Fluorescent Indicators

Scientific Field: Analytical Chemistry Application Summary: “4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde” is used to synthesize fluorescent indicators for detecting ions and molecules, contributing to advancements in sensing technologies. Methods of Application: The compound is functionalized to create BODIPY structures with additional carbon-nitrogen double bonds, which enhance fluorescence for better detection capabilities. Results Summary: The synthesized indicators are evaluated for their sensitivity and selectivity towards specific ions or molecules, with their performance measured by fluorescence intensity and spectral data .

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde is an organic compound characterized by its aromatic structure, which includes a benzaldehyde functional group, a benzyloxy substituent, and a hydroxyl group. Its molecular formula is C15H14O3C_{15}H_{14}O_3, and it features a methyl group at the 6-position of the benzene ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl and methoxy groups allows for various substitution reactions, including nitration, halogenation, and sulfonation.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde can be achieved through several methods:

  • Benzylation of Hydroxy Compounds: A common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
  • Methylation Reactions: The compound can also be synthesized through methylation processes, where methyl groups are introduced into specific positions on the aromatic ring.
  • Oxidative Coupling: Another synthetic route may involve oxidative coupling reactions that link different aromatic precursors to form the desired structure.

These methods emphasize the compound's accessibility for research and industrial applications.

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde has potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Given its potential biological activity, it could be explored for developing new therapeutic agents.
  • Material Science: The compound may also find applications in creating functional materials due to its unique chemical properties.

Interaction studies involving 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde are essential for understanding its biological mechanisms. Preliminary studies suggest that similar compounds can interact with cellular pathways related to oxidative stress and apoptosis in fungal cells. Further research is needed to elucidate specific interactions and mechanisms involving this compound.

Several compounds share structural similarities with 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde. These include:

Compound NameStructural Features
2-Hydroxy-6-methylbenzaldehydeLacks the benzyloxy group; contains only a hydroxyl group at the 2-position.
2-Methoxy-6-methylbenzaldehydeContains a methoxy group instead of benzyloxy; affects solubility and reactivity.
4-Benzyloxy-2-hydroxybenzaldehydeSimilar hydroxyl and benzyloxy groups but differs in substitution pattern.
5-(Benzyloxy)-2-methoxy-4-methylbenzaldehydeContains additional methoxy and different substitution patterns affecting properties.

Uniqueness

The unique combination of the benzyloxy group with a hydroxyl group and a methyl substituent distinguishes 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde from its analogs. This specific arrangement may confer distinct chemical properties, making it valuable for targeted applications in synthesis and biological research.

XLogP3

3.4

Dates

Last modified: 04-14-2024

Explore Compound Types